molecular formula C19H14F3NO2S B3018116 Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034484-07-4

Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Cat. No.: B3018116
CAS No.: 2034484-07-4
M. Wt: 377.38
InChI Key: PBXGVLMZIQHDAV-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C19H14F3NO2S and its molecular weight is 377.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Properties

Benzofuran derivatives have shown promise in antimicrobial and antioxidant applications. For instance, Rashmi et al. (2014) synthesized benzofuran derivatives that demonstrated significant antibacterial activity and moderate antioxidant properties. These findings were supported by docking studies, highlighting the potential of benzofuran compounds in treating bacterial infections and oxidative stress-related disorders (Rashmi et al., 2014).

Antimicrobial and Cytotoxicity Screening

Shankar et al. (2018) explored the antimicrobial activity and cytotoxicity of benzofuran derivatives. Their research found that certain compounds displayed effective antimicrobial properties against various bacterial and fungal strains, along with low toxicity in human cancer cell lines. This suggests the potential utility of benzofuran compounds in developing new antimicrobial agents with reduced side effects (Shankar et al., 2018).

Xanthine Oxidase Inhibition and Antioxidant Activity

In a study by Ranganatha et al. (2014), novel benzofuran derivatives were synthesized and evaluated for xanthine oxidase inhibition and antioxidant properties. Some compounds exhibited potent activity, indicating the potential of benzofuran derivatives in treating conditions like gout and oxidative stress (Ranganatha et al., 2014).

Applications in Alzheimer's Disease

Cui et al. (2011) synthesized benzofuran-2-yl(phenyl)methanone derivatives as potential probes for β-amyloid plaques in Alzheimer's Disease. Some compounds showed high affinity for Aβ aggregates, suggesting their applicability in diagnosing and researching Alzheimer's Disease (Cui et al., 2011).

α-Amylase Inhibitors and Radical Scavengers

A study by Ali et al. (2020) on benzofuran-2-yl(phenyl)methanone derivatives revealed their α-amylase inhibitory and radical scavenging activities. These properties suggest the potential of these compounds in managing diabetes and oxidative stress-related conditions (Ali et al., 2020).

Antiproliferative and Antimicrobial Potential

Koca et al. (2005) synthesized benzofuran derivatives exhibiting antimicrobial activity against various microorganisms. Some compounds also demonstrated antiproliferative effects, indicating their potential in cancer research (Koca et al., 2005).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Mechanism of Action

Target of Action

Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex compound that has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to have antimicrobial properties , suggesting that their targets may include various microbial proteins or enzymes.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that inhibits the function of the target, leading to their antimicrobial effects . Thiazole derivatives, another component of this compound, have been found to have diverse biological activities, including acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Benzofuran derivatives have been reported to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . Thiazole derivatives are known to be involved in a variety of biological activities, indicating that they may also affect multiple biochemical pathways .

Pharmacokinetics

It is known that the bioavailability of benzofuran derivatives has been improved in recent compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have a wide range of biological activities, including antimicrobial effects . This suggests that the compound may lead to the death or inhibition of microbial cells.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzofuran-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone are not fully understood. Thiazole derivatives, to which this compound belongs, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Cellular Effects

The cellular effects of this compound are not well-documented. Thiazole derivatives have been shown to have diverse biological activities, including antimicrobial and antitumor effects

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Thiazole derivatives have been found to interact with various biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO2S/c20-19(21,22)14-7-5-12(6-8-14)18-23(9-10-26-18)17(24)16-11-13-3-1-2-4-15(13)25-16/h1-8,11,18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXGVLMZIQHDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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